(-)-MDO-NPA HCl

Vue d'ensemble

Description

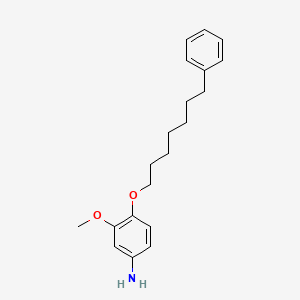

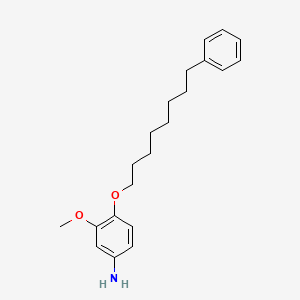

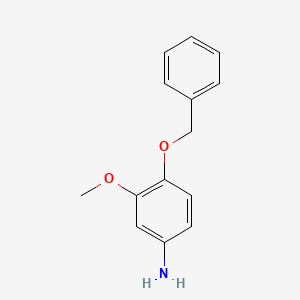

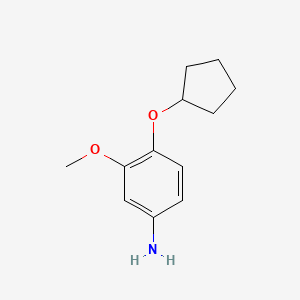

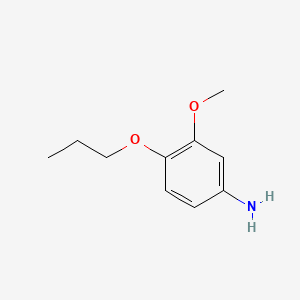

(-)-MDO-NPA HCl is an orally effective long-acting agent active at central dopamine receptors, and analogous aporphines.

Applications De Recherche Scientifique

Copolymers Formation and Thermal Properties

The copolymerization of 2-methylene-1,3-dioxepane (MDO) with N-phenyl maleimide (NPM) leads to the formation of thermally stable and optically transparent copolymers. These copolymers, formed under specific conditions like high temperatures and substantial amounts of MDO, exhibit degradable ester units. This process involves radical ring-opening polymerization of MDO. The resulting high-molar-mass copolymers demonstrate significant thermal stability and optical transparency, making them potential candidates for various industrial applications (Shi & Agarwal, 2015).

Behavioral and Neuropharmacological Effects

A study conducted on rats demonstrated that (-)10,11-methylenedioxy-N-n-propylnoraporphine hydrochloride (MDO-NPA) significantly altered motor activity and induced stereotyped behavior. This compound was the only one found active after oral administration among its substitutes. MDO-NPA showed potency in producing stereotypy and had a longer duration of action compared to related compounds. The biphasic effects of MDO-NPA on general activity, involving stimulation at larger doses and inhibition at smaller doses, were noteworthy. These findings suggest potential applications of MDO-NPA in neuropharmacological research (Campbell et al., 1982).

Prodrug Characteristics and Tissue Distribution

Another study focused on the tissue levels of N-n-propylnorapomorphine (NPA) following the treatment with MDO-NPA. It was observed that MDO-NPA administration in rats led to dose-dependent increases in tissue levels of NPA. The stereotyped behavioral effects produced by MDO-NPA correlated significantly with cerebral levels of NPA at various doses and times. These findings support the idea that MDO-NPA acts as a prodrug of NPA, exhibiting long-acting properties and effectiveness in oral administration (Sperk et al., 1982).

Exploration in Nanotechnology

Nanotechnology and Infectious Diseases

Nanotechnology, particularly using nanoscale materials, is increasingly applied in clinical settings, especially for infectious diseases. Nanoparticles (NPs) can penetrate the cell membranes of pathogenic microorganisms and interfere with vital molecular pathways. They show unique antimicrobial mechanisms and, when combined with antibiotics, may enhance treatment effectiveness against multidrug-resistant organisms. This aspect of nanotechnology opens new avenues for addressing global health challenges, particularly in infectious disease management (Lee, Ko, & Hsueh, 2019).

Nanoparticles in Agriculture

Studies on the interaction between genetically modified (GM) crops and nanoparticles (NPs) have revealed that GM crops might respond differently to NP exposure compared to conventional crops. This finding is crucial as it highlights the potential impact of NPs on the agricultural sector, particularly concerning food security and safety. The study indicates that GM crops' reaction to NP contamination in agro-environments could have significant implications for the future of agriculture and food production (Gui et al., 2015).

Aerospace Applications

The Multidisciplinary Optimization (MDO) Branch at NASA Langley Research Center explores the application of optimization under uncertainty in aerospace vehicle design. This research involves developing new methods and investigating opportunities for applying optimization techniques in aerospace engineering, offering insights into the challenges and opportunities presented by optimization under uncertainty (Padula, Gumbert, & Wu Li, 2006).

Membrane Distillation in Chemical Processing

Research on membrane distillation (MD) has focused on the transfer of hydrochloric acid (HCl) and water vapor through hydrophobic membranes. This process is significant in chemical industries for recovering acids and solvents. The performance of different membranes in MD highlights their potential for effective separation in various industrial applications, providing insights into advanced techniques for chemical processing and recovery (Tomaszewska, Gryta, & Morawski, 2000).

Propriétés

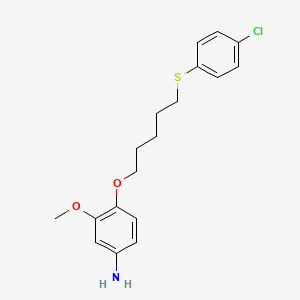

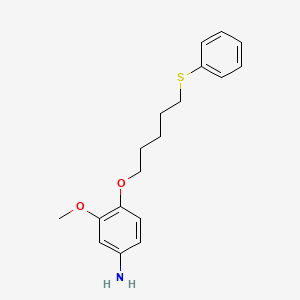

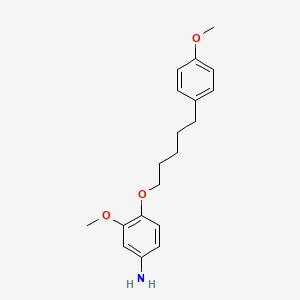

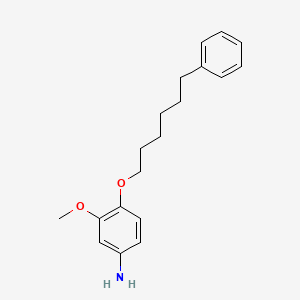

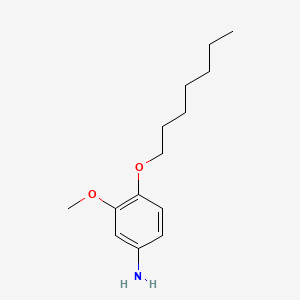

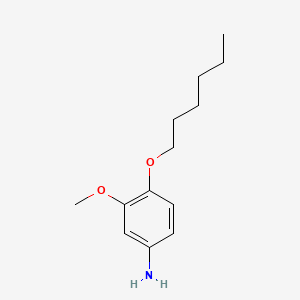

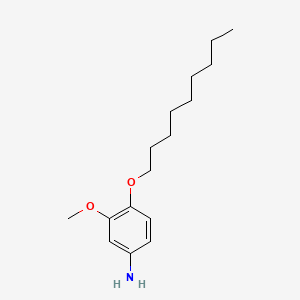

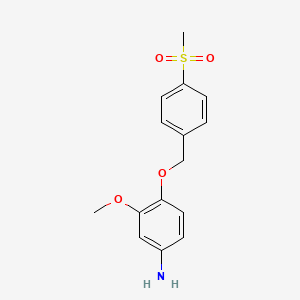

IUPAC Name |

(12R)-13-propyl-4,6-dioxa-13-azapentacyclo[10.7.1.02,10.03,7.016,20]icosa-1(19),2(10),3(7),8,16(20),17-hexaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO2/c1-2-9-21-10-8-13-4-3-5-15-18(13)16(21)11-14-6-7-17-20(19(14)15)23-12-22-17/h3-7,16H,2,8-12H2,1H3/t16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSONYEIWWIFWEV-MRXNPFEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCC2=C3C1CC4=C(C3=CC=C2)C5=C(C=C4)OCO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCN1CCC2=C3[C@H]1CC4=C(C3=CC=C2)C5=C(C=C4)OCO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201001887 | |

| Record name | 7-Propyl-6a,7,8,9-tetrahydro-2H,6H-benzo[de][1,3]benzodioxolo[4,5-g]quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201001887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(-)-MDO-NPA HCl | |

CAS RN |

81264-57-5 | |

| Record name | 10,11-Methylenedioxy-N-propylnoraporphine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081264575 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Propyl-6a,7,8,9-tetrahydro-2H,6H-benzo[de][1,3]benzodioxolo[4,5-g]quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201001887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.